N-(Acetyl) Duloxetine
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H21NO2S |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]acetamide |
InChI |
InChI=1S/C20H21NO2S/c1-15(22)21(2)13-12-19(20-11-6-14-24-20)23-18-10-5-8-16-7-3-4-9-17(16)18/h3-11,14,19H,12-13H2,1-2H3/t19-/m0/s1 |
InChI Key |
XVGRKIDSOPYVEU-IBGZPJMESA-N |
Isomeric SMILES |
CC(=O)N(C)CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)N(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Analytical Methodologies for N Acetyl Duloxetine Quantification and Characterization
Development and Validation of Chromatographic Techniques for N-(Acetyl) Duloxetine (B1670986)
Chromatographic methods are fundamental for the separation, identification, and quantification of N-(Acetyl) Duloxetine from its parent compound and other related impurities. The development of these techniques is guided by international standards, such as the International Conference on Harmonisation (ICH) guidelines, which ensure methods are validated for specificity, linearity, accuracy, precision, and robustness. nih.govjocpr.com
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is a cornerstone for the analysis of Duloxetine and its derivatives. sphinxsai.com These methods are designed to be stability-indicating, meaning they can effectively separate the main compound from its degradation products that may form under various stress conditions like acid hydrolysis. nih.govmdpi.com
The separation is typically achieved on C8 or C18 columns. mdpi.comresearchgate.net A common approach involves using a mobile phase consisting of an aqueous buffer (such as phosphate or formate) and an organic modifier like acetonitrile. jocpr.commdpi.comresearchgate.net The pH of the buffer and the ratio of the organic modifier are optimized to achieve the best separation. jocpr.comsphinxsai.com Detection is commonly performed using a UV detector at wavelengths where the chromophore of the molecule exhibits significant absorbance, such as 230 nm or 229 nm. jocpr.commdpi.com Validation studies for these methods demonstrate excellent linearity over a specific concentration range and high accuracy, with recovery percentages typically falling between 98% and 102%. nih.govjocpr.com
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Column | Inertsil ODS (250x4.6 mm, 5 µm) jocpr.com | Hypersil C-18 (250 mm x 4.6 mm, 5µm) nih.govmdpi.com | X Terra RP, C-8 (4.6x150mm) sphinxsai.comresearchgate.net |
| Mobile Phase | 0.02% Formic acid: Acetonitrile (72:28 v/v) jocpr.com | Acetonitrile: 0.01 M KH2PO4 buffer (pH 5.4) (50:50, v/v) nih.govmdpi.com | Acetonitrile: Phosphate buffer (pH 5.3) (65:35%v/v) sphinxsai.comresearchgate.net |
| Flow Rate | 1.0 ml/min jocpr.com | 1.0 ml/min nih.govmdpi.com | 1.0 ml/min sphinxsai.comresearchgate.net |
| Detection (UV) | 230 nm jocpr.com | 229 nm nih.govmdpi.com | 230 nm sphinxsai.comresearchgate.net |
| Linearity Range | 2-10 µg/ml jocpr.com | 1–25 μg/ml nih.govmdpi.com | 20-120 µg/ml sphinxsai.comresearchgate.net |
| Retention Time | 5.243 min jocpr.com | Not Specified | 5.29 min sphinxsai.comresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and reduced solvent consumption without compromising separation quality. omicsonline.orgmdpi.com This technique is particularly valuable for the analysis of trace-level residues of Duloxetine and its impurities on manufacturing equipment surfaces, a critical aspect of cleaning validation in pharmaceutical industries. nih.gov
UPLC methods for Duloxetine and its related substances typically use columns with smaller particle sizes (e.g., 2.2 µm or 1.7 µm), which contributes to higher efficiency and resolution. omicsonline.orgmdpi.com Gradient elution is often employed to separate a wide range of impurities within a short run time, often under 15 minutes. omicsonline.org The high sensitivity of UPLC makes it suitable for identifying and quantifying potential impurities, including N-acetylated derivatives, at very low levels. omicsonline.org
| Parameter | UPLC Method Details |
| Column | Shim-pack XR-ODS II (3.0 × 100 mm, 2.2 µm) omicsonline.org |
| Mobile Phase | Gradient elution with a buffer and organic modifier omicsonline.org |
| Flow Rate | 0.9 ml/min omicsonline.org |
| Column Temp. | 40°C omicsonline.org |
| Detection (UV) | 230 nm omicsonline.orgnih.gov |
| Run Time | ~15 minutes omicsonline.org |
While liquid chromatography is more common for non-volatile compounds like Duloxetine, Gas Chromatography (GC) can be employed, typically after a derivatization step to increase the volatility and thermal stability of the analyte. researchgate.net For this compound, derivatization with a reagent like ethyl chloroformate (ECF) can produce a more volatile product suitable for GC analysis. researchgate.net
The separation is performed on a capillary column, and detection is often achieved using a Flame Ionization Detector (FID). researchgate.net A developed GC-FID method for Duloxetine in human plasma demonstrated a linear calibration range of 5-50 μg/mL with a retention time of 2.7 minutes. researchgate.net Such methods can be validated for accuracy and precision, making them suitable for quantitative estimation in various matrices. researchgate.net The use of GC-MS provides even greater sensitivity and specificity. mdpi.com
| Parameter | GC-FID Method for Derivatized Duloxetine researchgate.net |
| Derivatization Reagent | Ethyl Chloroformate (ECF) |
| Column | Rtx-5 capillary (30 m X 0.25 mm) |
| Detector | Flame Ionization Detector (FID) |
| Retention Time | 2.7 minutes |
| Linearity Range | 5-50 μg/mL |
| Accuracy (% Recovery) | 99.1% |
For the highest sensitivity and selectivity, especially for trace analysis in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the mass-resolving capability of a triple-quadrupole mass spectrometer. nih.gov
LC-MS/MS methods for Duloxetine often utilize a simple protein precipitation step for sample preparation. nih.govnih.gov The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. nih.govresearchgate.net For Duloxetine, this transition is typically m/z 298.08 → 154.0. researchgate.net These methods can achieve very low limits of quantification (LLOQ), often in the sub-ng/mL range, making them ideal for pharmacokinetic studies and the detection of trace-level impurities. nih.govresearchgate.net
| Parameter | LC-MS/MS Method Details |
| Sample Preparation | Protein Precipitation nih.gov or Liquid-Liquid Extraction researchgate.net |
| Chromatography | UPLC nih.gov or HPLC researchgate.net |
| Column | X-terra RP8 (50 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | 30 mM Ammonium formate (pH 5.0) and Acetonitrile researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Ion Transition (Duloxetine) | m/z 298.08 → 154.0 researchgate.net |
| Linearity Range | 0.05–101 ng/mL nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL researchgate.net |
Spectroscopic and Electroanalytical Approaches to this compound Analysis
Spectroscopic methods offer simpler and often faster alternatives for the quantification of compounds, though they may lack the separative power of chromatography.
UV spectrophotometry is a simple, cost-effective, and rapid method for the determination of Duloxetine in bulk materials and pharmaceutical formulations. nih.govasianpubs.org The method is based on measuring the absorbance of the analyte in a suitable solvent at its wavelength of maximum absorption (λmax). asianpubs.org For Duloxetine Hydrochloride, the λmax is typically observed around 290 nm in solvents like a methanol:water mixture or 288 nm in 0.1 N HCl. nih.govasianpubs.orgresearchgate.net
The method demonstrates compliance with Beer's law over a concentration range suitable for quality control assays, for instance, 5-50 µg/mL. nih.govresearchgate.net Validation studies confirm that the method is accurate, precise, and not subject to interference from common pharmaceutical excipients. nih.govasianpubs.org While not capable of separating mixtures, UV spectrophotometry serves as a valuable tool for the direct quantification of this compound if it is the primary analyte in a sample.
| Parameter | UV Spectrophotometry Method 1 nih.govresearchgate.net | UV Spectrophotometry Method 2 asianpubs.org | UV Spectrophotometry Method 3 researchgate.net |
| Solvent | Not Specified | Methanol:Water (50:50 v/v) | 0.1 N HCl |
| λmax | 290 nm | 290 nm | 288 nm |
| Linearity Range | 5-50 µg/mL | 4-20 µg/mL (derived from aliquots) | 5-30 µg/mL |
| Application | Raw material and capsules | Pharmaceutical dosage forms | Bulk and pharmaceutical formulations |
Spectrofluorimetric Methods for this compound Detection
Spectrofluorimetric analysis offers a highly sensitive approach for the detection of fluorescent compounds. While specific spectrofluorimetric methods developed exclusively for this compound are not extensively documented in peer-reviewed literature, the inherent fluorescent properties of the parent molecule, Duloxetine, provide a strong basis for its application. Duloxetine hydrochloride exhibits strong native fluorescence due to its naphthalene and thiophene (B33073) moieties.
Methods developed for Duloxetine can be adapted for the detection of this compound, as the core fluorophore structure remains intact. Duloxetine's fluorescence is typically measured in an acidic medium, such as 0.05 M acetic acid or various buffers (hydrochloric acid, acetate (B1210297), phosphate), with excitation wavelengths around 230-290 nm and emission wavelengths recorded near 336-340 nm. nih.govnih.govresearchgate.net The N-acetylation of the secondary amine in Duloxetine to form this compound results in a less basic, neutral amide. This change in the auxochrome group (the amine) can lead to shifts in the excitation and emission maxima and alter the fluorescence quantum yield.
The applicability of these methods for quantifying this compound would require specific validation, including determination of its unique excitation and emission spectra and assessment of linearity, sensitivity, and selectivity in the presence of Duloxetine. A derivatization approach, reacting the parent secondary amine with a fluorogenic reagent like 7-chloro-4-nitrobenzofurazon (NBD-Cl), is used for Duloxetine analysis. researchgate.net This specific method, however, would not be suitable for this compound as the secondary amine is blocked by the acetyl group, a characteristic that could be used to differentiate it from the parent drug.
Table 1: Spectrofluorimetric Parameters for Duloxetine (Applicable for this compound Detection)
| Parameter | Reported Values for Duloxetine | Potential Considerations for this compound |
|---|---|---|
| Excitation Wavelength (λex) | ~230 - 290 nm nih.gov | Potential for slight wavelength shift due to N-acetyl group. |
| Emission Wavelength (λem) | ~336 - 340 nm nih.gov | Potential for slight wavelength shift and change in intensity. |
| Solvent/Medium | Acidic Buffers (Acetate, Phosphate) nih.gov | Optimal pH may differ due to the absence of a basic amine. |
| Linearity Range | 0.020 to 0.400 µg/mL nih.gov | Must be independently established. |
| Limit of Detection (LOD) | 0.003 µg/mL nih.gov | Must be independently established. |
Capillary Electrophoresis for this compound Separation
Capillary electrophoresis (CE) is a powerful separation technique based on the differential migration of charged species in an electric field. libretexts.org It has been successfully applied to the enantiomeric separation of Duloxetine using chiral selectors like cyclodextrins. nih.gov For the analysis of this compound, CE offers a promising avenue for separation from the parent drug, Duloxetine.
The key to this separation lies in the significant difference in the acid-base properties of the two molecules. Duloxetine is a basic compound with a secondary amine that is protonated at acidic to neutral pH, giving it a positive charge. In contrast, this compound is a neutral amide and will remain uncharged over a wide pH range. This fundamental difference in charge allows for straightforward separation using standard capillary zone electrophoresis (CZE).
In a typical CZE setup, Duloxetine would migrate as a cation, whereas this compound would move with the electroosmotic flow (EOF) as a neutral analyte. By manipulating the buffer pH and the magnitude of the EOF, baseline separation can be achieved. While specific CE methods validated for this compound are not prominent in the literature, methods developed for Duloxetine in plasma, which utilize borate buffers and organic modifiers, could serve as a starting point for method development. nih.gov
Table 2: Principles of Capillary Electrophoresis for Duloxetine vs. This compound
| Analyte | Charge at Acidic/Neutral pH | Primary Migration Mechanism in CE | Expected Migration Order |
|---|---|---|---|
| Duloxetine | Positive (Cationic) | Electrophoretic mobility + Electroosmotic flow | Migrates faster than the EOF |
| This compound | Neutral | Electroosmotic flow only | Migrates with the EOF |
Impurity Profiling and Degradation Product Analysis of Duloxetine
Methodologies for Identifying this compound as a Process-Related Impurity
This compound has been identified as a potential process-related impurity that can arise during the synthesis of Duloxetine. The synthesis of Duloxetine is a multi-step process, and the formation of acetylated byproducts can occur, particularly during the demethylation step. researchgate.netresearchgate.net
One common synthetic route involves the demethylation of an N,N-dimethyl intermediate using reagents like phenyl chloroformate. researchgate.netresearchgate.net Side reactions or the use of certain reagents under non-optimized conditions can lead to the formation of this compound. For instance, the presence of acetylating agents, either as reagents or impurities, could lead to the unwanted acetylation of the secondary amine of the final Duloxetine molecule.
The primary methodology for identifying and characterizing such process-related impurities is high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
RP-HPLC: A reversed-phase HPLC method can separate this compound from Duloxetine and other impurities. Due to the acetyl group, this compound is more non-polar than Duloxetine and would therefore be expected to have a longer retention time on a C18 or C8 column under typical reversed-phase conditions.
Mass Spectrometry (MS): LC-MS analysis is critical for identification. This compound has a molecular weight of 339.45 g/mol , which is 42.04 g/mol higher than Duloxetine (297.41 g/mol ), corresponding to the addition of an acetyl group (C₂H₂O). pharmaffiliates.com High-resolution mass spectrometry can confirm the elemental composition.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation. The presence of a singlet peak around 2 ppm in the ¹H NMR spectrum, corresponding to the methyl protons of the acetyl group, is a key indicator of N-acetylation.
Stability-Indicating Analytical Methods for this compound
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify any degradation products and impurities. Numerous stability-indicating RP-HPLC methods have been developed for Duloxetine. omicsonline.orgnih.govnih.govderpharmachemica.commdpi.com
These methods are inherently capable of separating and quantifying this compound, provided they are properly validated for this specific impurity. The typical components of such a method include:
Column: A C18 or C8 column is commonly used for separating Duloxetine and its related substances. researchgate.netderpharmachemica.com
Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. nih.govmdpi.com
Detection: UV detection is standard, often set at wavelengths around 217 nm, 230 nm, or 290 nm to detect Duloxetine and its impurities. derpharmachemica.comnih.gov
The validation of a SIAM, as per ICH guidelines, involves forced degradation studies where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light. omicsonline.orgnih.gov The method must demonstrate specificity by resolving the main drug peak from all degradation products and impurities, including this compound. The performance of these methods is evaluated based on parameters such as resolution, peak purity, and mass balance.
Table 3: Typical Chromatographic Conditions for Stability-Indicating Analysis
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | C18 or C8, 250 mm x 4.6 mm, 5 µm researchgate.netderpharmachemica.com |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 2.5-5.4) nih.govmdpi.com |
| Mobile Phase B | Acetonitrile or Methanol nih.govmdpi.com |
| Elution Mode | Gradient or Isocratic derpharmachemica.com |
| Flow Rate | 1.0 mL/min derpharmachemica.com |
| Detection Wavelength | 217-232 nm nih.govderpharmachemica.com |
| Column Temperature | 25-40 °C nih.govderpharmachemica.com |
Characterization of this compound as a Degradation Product
Forced degradation studies are essential for identifying potential degradation pathways of a drug substance. While many studies on Duloxetine identify degradants like 1-naphthol, some evidence points to the formation of this compound under specific conditions. omicsonline.orgnih.gov
One study identifies "3-acetyl Duloxetine" as a degradation product of Duloxetine hydrochloride. researchgate.net The formation of an N-acetyl derivative as a degradant is less common than hydrolysis or oxidation but can occur if a source of acetyl groups is present in the formulation or during storage. For example, interaction with certain excipients containing acetate moieties or residual acetic acid could potentially lead to the formation of this impurity over time. Duloxetine is known to be acid-labile, primarily undergoing hydrolysis of the ether linkage at very low pH. fda.gov The conditions leading to N-acetylation as a degradation pathway require specific investigation but highlight the importance of comprehensive stress testing.
The characterization of this degradant would follow the same methodologies used for process-related impurities, relying on LC-MS to determine its mass and fragmentation pattern and NMR for unambiguous structure elucidation.
Application of this compound as a Reference Standard in Pharmaceutical Analysis
The availability and use of well-characterized reference standards are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This compound is available from various chemical suppliers as a reference standard. pharmaffiliates.com
Its primary applications in pharmaceutical analysis include:
Impurity Identification: As a reference standard, it is used to confirm the identity of unknown peaks in a chromatogram of a Duloxetine sample by comparing retention times and spectral data.
Method Validation: It is essential for validating analytical methods, particularly for specificity, where the method's ability to resolve the impurity from the API is demonstrated.
Quantitative Analysis: A certified reference standard with a known purity is used to prepare calibration standards for the accurate quantification of the this compound impurity in bulk drug substances and finished pharmaceutical products. Regulatory guidelines often require the quantification of any impurity present above a certain threshold (e.g., 0.1%). researchgate.net
Quality Control: It is used in routine quality control testing of Duloxetine batches to ensure that the level of this specific impurity remains below the accepted limits defined in pharmacopeias or product specifications.
The United States Pharmacopeia (USP) provides reference standards for Duloxetine Hydrochloride and several of its related compounds to support quality control testing. The inclusion of specific impurities like this compound in these panels underscores their relevance in the manufacturing and control process.
Standardization Protocols for Analytical Method Validation
The validation of an analytical method is essential to guarantee that it is suitable for its intended purpose. For the quantification of this compound, method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which establish a set of parameters to be evaluated. derpharmachemica.comimpactfactor.org These protocols ensure the reliability, consistency, and accuracy of the results obtained. nih.govmadridge.org
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the primary techniques for analyzing Duloxetine and its impurities. omicsonline.orgnih.govscispace.com A validation protocol for an HPLC or UPLC method for this compound would encompass the following key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the parent drug (Duloxetine), other impurities, degradation products, and matrix components. derpharmachemica.com Specificity is confirmed by demonstrating that there is no interference at the retention time of this compound.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govmadridge.org A linear relationship is typically established by analyzing a series of standards across a specified concentration range. tandfonline.com
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. For impurity quantification, this range typically spans from the reporting threshold to 120% or 150% of the specification limit. derpharmachemica.com
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov It is often determined by recovery studies, where a known amount of this compound standard is spiked into a sample matrix and the percentage of recovery is calculated. omicsonline.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). madridge.orgomicsonline.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov For impurities, the LOQ must be at or below the reporting threshold.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. madridge.orgtandfonline.com
The following interactive table summarizes typical validation parameters and acceptance criteria for an HPLC method for the quantification of this compound.
Use in Quality Control and Research Purity Assessments
Validated analytical methods are crucial in both quality control (QC) laboratories for routine testing of pharmaceutical products and in research settings for purity assessments. The control of impurities is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final drug product. resolvemass.ca
In a quality control environment, the validated HPLC or UPLC method is used for the routine analysis of batches of Duloxetine API and finished dosage forms. The primary objective is to ensure that the level of this compound does not exceed the established specification limits. These limits are determined based on regulatory guidelines, such as those from the ICH, which set thresholds for reporting, identification, and qualification of impurities.
For research purposes, these analytical methods are indispensable for assessing the purity of newly synthesized batches of Duloxetine or for studying its metabolic pathways. High-sensitivity methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed to detect and quantify even trace amounts of this compound. nih.govnih.govresearchgate.net This is particularly important in stability studies, where the formation of degradation products under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis) is investigated. derpharmachemica.comtandfonline.com
The data generated from these analyses provide a comprehensive purity profile of the drug substance. The results from a typical batch analysis would be documented in a Certificate of Analysis, detailing the levels of all specified and unspecified impurities.
The interactive table below presents hypothetical purity assessment results for three different research batches of Duloxetine, demonstrating the application of a validated analytical method in quantifying this compound.
Preclinical Pharmacological Investigations and Mechanistic Studies of N Acetyl Duloxetine
In Vitro Receptor Binding and Functional Assays for N-(Acetyl) Duloxetine (B1670986)
Assessment of Serotonin (B10506) and Norepinephrine (B1679862) Transporter Interactions
No specific data from in vitro binding or functional assays are available to characterize the affinity and activity of N-(Acetyl) Duloxetine at the serotonin transporter (SERT) and the norepinephrine transporter (NET). While duloxetine is a well-documented potent inhibitor of both SERT and NET, it is unknown if or how the addition of an acetyl group to the nitrogen atom alters these properties. Such studies would be necessary to determine the binding affinity (Ki) and the inhibitory concentration (IC50) of this compound for these transporters.
Evaluation of Affinity for Other Neurotransmitter Receptors (e.g., dopaminergic, adrenergic, cholinergic, histaminergic)
There is no available data from receptor screening panels to define the affinity of this compound for a broad range of other neurotransmitter receptors, including dopaminergic, adrenergic, cholinergic, and histaminergic receptors. For the parent compound, duloxetine, it is established that it has low affinity for these receptors, which contributes to its side effect profile. However, the receptor binding profile of this compound remains uninvestigated.
Enzymatic Interaction Studies of this compound
Monoamine Oxidase (MAO) Inhibition Potential
No studies have been published that specifically assess the potential of this compound to inhibit the activity of monoamine oxidase enzymes (MAO-A and MAO-B). Duloxetine itself is not a significant inhibitor of MAO.
Cytochrome P450 Enzyme Inhibition or Induction Capacity
There is a lack of data from in vitro studies using human liver microsomes or recombinant CYP enzymes to determine the potential of this compound to inhibit or induce major cytochrome P450 isoforms. The metabolism of duloxetine is primarily mediated by CYP1A2 and CYP2D6. droracle.aiwinona.edu It is also a moderate inhibitor of CYP2D6. nih.gov The effect of N-acetylation on these interactions has not been reported.
Structure-Activity Relationship (SAR) Studies of N-Acetylated Duloxetine Analogs
No structure-activity relationship studies focusing on N-acetylated analogs of duloxetine have been published. SAR studies are crucial for understanding how structural modifications, such as N-acetylation, influence the pharmacological activity of a compound. Such studies would provide valuable insights into the molecular determinants of binding and activity at various targets.
Comparative Pharmacological Activity with Parent Duloxetine in Preclinical Models
A hypothetical comparative study would involve evaluating both compounds in a range of in vitro and in vivo assays. The resulting data could be presented in tables to highlight key differences.
Hypothetical Data Table: Comparative In Vitro Transporter Binding Affinity
| Compound | SERT Ki (nM) | NET Ki (nM) | SERT/NET Selectivity Ratio |
|---|---|---|---|
| Duloxetine | Data Available | Data Available | Data Available |
| This compound | No Data Available | No Data Available | No Data Available |
This table is for illustrative purposes only. No actual data for this compound is available.
Hypothetical Data Table: Comparative Efficacy in a Preclinical Pain Model (e.g., Formalin Test)
| Compound | % Inhibition of Nociceptive Behavior (Phase II) |
|---|---|
| Vehicle Control | 0% |
| Duloxetine | Data Available |
| This compound | No Data Available |
This table is for illustrative purposes only. No actual data for this compound is available.
Until research is conducted and published, the pharmacological profile of this compound remains unknown.
Future Research Directions and Unaddressed Research Gaps for N Acetyl Duloxetine
Development of Advanced Synthetic Routes for Complex N-Acetylated Derivatives
The synthesis of N-(Acetyl) Duloxetine (B1670986) and its derivatives is crucial for in-depth biological and pharmacological evaluation. While the synthesis of duloxetine itself is well-established, involving key steps such as Mannich aminomethylation, reduction, and etherification, the synthesis of complex N-acetylated derivatives presents unique challenges. researchgate.net Future research should focus on developing novel and efficient synthetic strategies.
One promising avenue is the application of biocatalysis. chemanager-online.com The use of enzymes could offer highly selective and environmentally friendly routes to chiral N-acetylated compounds, potentially reducing the need for costly resolving agents like (S)-Mandelic acid that are used in some traditional duloxetine syntheses. chemanager-online.com Chemoenzymatic approaches, combining the strengths of both chemical and biological catalysts, could also be explored to create a diverse library of N-acetylated duloxetine analogs for structure-activity relationship (SAR) studies. researchgate.net
Furthermore, the development of synthetic methods to introduce various substituents on the aromatic rings or the thiophene (B33073) moiety of N-(Acetyl) Duloxetine would be valuable. google.com This could lead to the discovery of derivatives with altered metabolic stability, receptor affinity, or pharmacokinetic profiles.
Table 1: Comparison of Potential Synthetic Approaches for N-Acetylated Duloxetine Derivatives
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Traditional Organic Synthesis | Well-established for the core duloxetine structure. | May require harsh reaction conditions; potential for low stereoselectivity. |
| Biocatalysis | High stereoselectivity; environmentally friendly. | Enzyme stability and availability; substrate scope may be limited. |
| Chemoenzymatic Synthesis | Combines the advantages of both chemical and enzymatic methods. | Requires careful optimization of reaction conditions to ensure compatibility. |
| Combinatorial Chemistry | Allows for the rapid generation of a large library of derivatives. | Purification and characterization of individual compounds can be challenging. |
Elucidation of this compound's Comprehensive Metabolic Fate and Bioactivation Potential
Understanding the metabolic fate of this compound is critical to assessing its potential for bioactivation and any associated toxicities. Duloxetine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2 and CYP2D6, leading to a variety of oxidative and conjugated metabolites. drugbank.comdroracle.aiclinpgx.org Research has identified numerous metabolites, including hydroxylated and conjugated forms. researchgate.net
A key area for future investigation is whether this compound can undergo further metabolism to form reactive species. While the thiophene ring of duloxetine is generally considered inert towards bioactivation, the naphthyl ring can undergo epoxidation. researchgate.net It is important to determine if N-acetylation influences the metabolic pathways of the parent compound, potentially shunting it towards or away from the formation of reactive intermediates.
Studies have detected N-acetyl cysteine (NAc) conjugated adducts of duloxetine in animal models, suggesting the formation of electrophilic intermediates that are trapped by glutathione (B108866) (GSH) and subsequently processed to NAc adducts. nih.gov The potential for this compound to form such adducts needs to be thoroughly investigated. This would involve in vitro studies using human liver microsomes and hepatocytes, as well as in vivo studies in appropriate animal models. nih.govnih.gov
Table 2: Key Research Questions Regarding the Metabolism and Bioactivation of this compound
| Research Question | Proposed Experimental Approach | Potential Significance |
| What are the major metabolic pathways of this compound? | Incubation with human liver microsomes and hepatocytes followed by LC-MS/MS analysis. | To identify the primary routes of clearance and potential for drug-drug interactions. |
| Does this compound form reactive metabolites? | Trapping studies with glutathione and other nucleophiles in vitro. | To assess the potential for covalent binding to cellular macromolecules and associated toxicity. |
| What is the role of specific CYP450 enzymes in the metabolism of this compound? | Use of recombinant human CYP450 enzymes and specific chemical inhibitors. | To predict potential drug-drug interactions with other medications metabolized by the same enzymes. |
| Are there species differences in the metabolism of this compound? | Comparative metabolic profiling in liver microsomes from different species (e.g., human, rat, mouse). | To ensure the relevance of preclinical toxicity studies to humans. |
Innovation in Highly Sensitive and Specific Analytical Techniques for this compound in Complex Matrices
To accurately study the pharmacokinetics and metabolism of this compound, robust and sensitive analytical methods are essential. Several analytical techniques have been developed for the quantification of duloxetine in biological matrices, including liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govnih.gov These methods often involve sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.govcbspd.com
Future research should focus on developing and validating highly sensitive and specific assays for this compound in complex biological matrices like plasma, urine, and tissue homogenates. researchgate.net This will likely involve the use of ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) to achieve low limits of quantification. nih.govresearchgate.net
The development of a stable isotope-labeled internal standard for this compound would significantly improve the accuracy and precision of these assays. nih.gov Furthermore, exploring novel sample preparation techniques, such as microextraction methods, could reduce sample volume requirements and improve sample throughput. cbspd.com The development of potentiometric sensors could also offer a rapid and cost-effective method for the determination of this compound in biological fluids. abechem.com
Table 3: Comparison of Analytical Techniques for the Quantification of this compound
| Analytical Technique | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and specificity. | High initial instrument cost; requires skilled operators. |
| UPLC-MS/MS | Faster analysis times and better resolution compared to conventional LC-MS/MS. | Higher operating pressures may lead to increased maintenance. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Good for volatile compounds. | May require derivatization for non-volatile compounds like this compound. |
| Capillary Electrophoresis | High separation efficiency; small sample volume requirements. | Lower sensitivity compared to LC-MS/MS. |
| Potentiometric Sensors | Rapid, portable, and cost-effective. | May have lower selectivity compared to chromatographic methods. |
Exploration of this compound as a Mechanistic Probe in Biochemical Pathways
This compound and its derivatives could serve as valuable tools to investigate various biochemical pathways. As an analog of duloxetine, a potent serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, this compound could be used to probe the structure and function of these transporters. drugbank.com By comparing the binding affinity and inhibitory potency of this compound to that of duloxetine, researchers could gain insights into the role of the N-methyl group in receptor interactions.
Furthermore, if this compound is found to interact with other enzymes or receptors, it could be developed into a selective probe for those targets. For example, its potential interactions with metabolizing enzymes like CYP1A2 and CYP2D6 could be studied in detail to understand the structural determinants of substrate binding and inhibition. clinpgx.orgnih.govconsensus.app The use of N-acetylated derivatives with varying substituents could help to map the active sites of these enzymes.
The potential for this compound to modulate the expression of enzymes involved in neurotransmitter metabolism is another area for investigation. researchgate.net Such studies could reveal novel mechanisms of action and potential therapeutic applications for this class of compounds.
Q & A
Q. Characterization :
- NMR : Confirm acetylation via ¹H-NMR (δ 2.1 ppm for acetyl methyl group) and ¹³C-NMR (δ 170 ppm for carbonyl) .
- HPLC-UV : Use a Nucleosil RP-18 column with pH 3 phosphate buffer/methanol (6:1) to resolve derivatives from starting material .
Q. How can bias in pooled Duloxetine trial analyses be mitigated, particularly in industry-sponsored studies?
- Methodological Answer :
- Transparency Measures : Disclose author affiliations (e.g., Eli Lilly employment) and cross-validate data against independent trials .
- Sensitivity Analysis : Exclude industry-funded studies to assess outcome consistency. For example, compare dropout rates in FDA-registered trials vs. academic studies .
Q. What methodologies quantify N-Nitroso Duloxetine impurities in formulations?
- Methodological Answer :
- Reference Standards : Use USP Duloxetine Related Compound H (CAS 199191-66-7) as a calibration standard .
- LC-MS/MS : Employ a C18 column with gradient elution (0.1% formic acid/acetonitrile) and monitor m/z 326.4 → 297.4 for quantification .
- Stability Studies : Accelerate degradation under acidic (0.1M HCl) and thermal (40°C) conditions to validate impurity formation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
